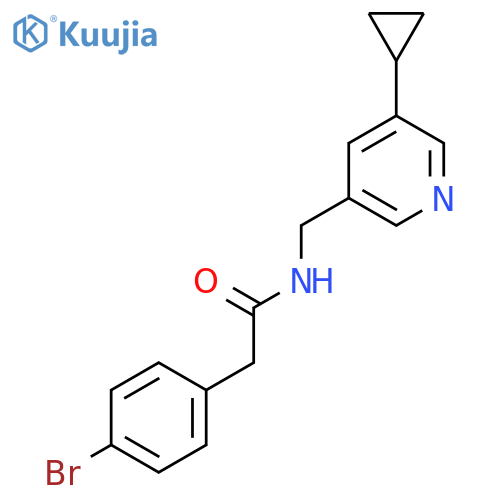Cas no 2034227-84-2 (2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide)

2034227-84-2 structure
商品名:2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide
2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide
- F6573-4813
- 2-(4-bromophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- 2034227-84-2
- AKOS032469625
- 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
-
- インチ: 1S/C17H17BrN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21)
- InChIKey: XZYYXELUEGBAGA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CC(NCC1=CN=CC(=C1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 344.05243g/mol
- どういたいしつりょう: 344.05243g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6573-4813-5μmol |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-3mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-2mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-4mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-10mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 10mg |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-50mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 50mg |
$240.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-75mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 75mg |
$312.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-20μmol |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-1mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4813-20mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 20mg |
$148.5 | 2023-09-07 |
2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
2034227-84-2 (2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
